3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Description

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34) |

InChI Key |

HBMBVLYBFSJKDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide to its Natural Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-triterpenoid that has garnered interest within the scientific community. As a member of the oleanane (B1240867) family of triterpenes, this compound possesses a unique structural modification in its A-ring, a feature that distinguishes it from more common pentacyclic triterpenoids. This technical guide provides a comprehensive overview of the natural origin of this compound, alongside a detailed examination of the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.70 g/mol | [1] |

| CAS Number | 182249-69-0 | [1][2] |

| Appearance | Powder | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) | [2] |

Natural Origin

This compound has been identified and isolated from a plant belonging to the Asteraceae family.

Plant Source

The primary natural source of this compound is the roots of Ligularia intermedia.[1][3] This plant species is a member of the genus Ligularia, which is known to be a rich source of various terpenoids. The isolation of this seco-triterpenoid was first reported in a 1997 study published in the journal Planta Medica.[3]

Isolation Methodology

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on the seminal work by Ma, Shi, and Jia, supplemented with general principles of triterpenoid (B12794562) isolation.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

The roots of Ligularia intermedia are collected and authenticated.

-

The plant material is thoroughly washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, at room temperature or under reflux.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity. The acidic nature of the target compound suggests it would likely partition into the more polar organic fractions.

4. Chromatographic Purification:

-

The fraction containing the target compound is subjected to repeated column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Fractions showing the presence of the desired compound are pooled and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carboxyl groups.

-

Isolation Workflow Diagram

Caption: A generalized workflow for the isolation of this compound.

Spectroscopic Data

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, and protons adjacent to hydroxyl and carboxyl groups. |

| ¹³C NMR | Resonances for 30 carbon atoms, including those of two carboxyl groups, a hydroxyl-bearing carbon, and olefinic carbons. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₃₀H₄₈O₅. |

| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and carboxylic acid (C=O and -OH) functional groups. |

Conclusion

This compound is a unique seco-triterpenoid naturally occurring in the roots of Ligularia intermedia. Its isolation requires a systematic approach involving solvent extraction and multi-step chromatographic purification. The detailed experimental protocols and structural data provided in this guide serve as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of this intriguing natural product. Further investigation into its pharmacological activities could pave the way for its potential application in drug development.

References

Spectroscopic and Structural Elucidation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel chemical entities is paramount for structure verification and further investigation. This technical guide focuses on the available spectroscopic data for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring seco-oleanane triterpenoid (B12794562).

This compound was first isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family. Its structure was elucidated through a combination of spectroscopic methods and chemical transformations, as detailed in the seminal publication in the journal Planta Medica.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₃₀H₄₈O₅

-

Molecular Weight: 488.7 g/mol

-

CAS Number: 182249-69-0

-

Class: Triterpenoid (seco-Oleanane type)

The structure features a pentacyclic triterpenoid core of the oleanane (B1240867) type, which has undergone a cleavage of the A-ring between carbons 3 and 4, resulting in a "seco" configuration. Key functional groups include a hydroxyl group at C-4, a carboxylic acid at C-3, and another carboxylic acid at C-28. The characteristic olean-12-ene (B1638996) double bond is also present.

Below is a conceptual representation of the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

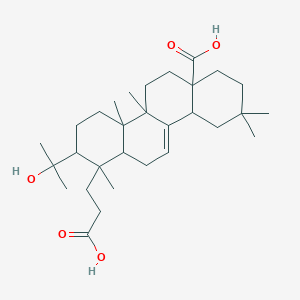

The chemical structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Spectroscopic Data

Access to the detailed, raw spectroscopic data from the original publication is currently limited. Commercial suppliers of this compound confirm its structure by Nuclear Magnetic Resonance (NMR) spectroscopy, and Certificates of Analysis (COA) often state that the identity is confirmed by ¹³C-NMR. However, the specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, as well as the mass fragmentation patterns from Mass Spectrometry (MS), are contained within the primary literature.

Key Spectroscopic Techniques for Structure Elucidation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would provide information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the olefinic proton on the C-12 double bond, protons adjacent to the hydroxyl and carboxylic acid groups, and the numerous methyl singlets characteristic of the triterpenoid skeleton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (methyl, methylene, methine, quaternary, carbonyl, olefinic). The signals for the two carboxylic acid carbons (C-3 and C-28), the hydroxyl-bearing carbon (C-4), and the olefinic carbons (C-12 and C-13) would be particularly diagnostic.

-

Mass Spectrometry (MS): This technique provides the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₃₀H₄₈O₅). The fragmentation pattern in the mass spectrum would offer further structural clues, often showing characteristic losses of functional groups and fragmentation of the triterpenoid rings.

Experimental Protocols

The detailed experimental protocols for the isolation and purification of this compound from Ligularia intermedia would typically involve the following steps, as described in the primary literature:

-

Extraction: The dried and powdered roots of the plant are extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

-

Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to isolate the pure compound.

-

Structure Determination: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods as outlined above.

Primary Scientific Reference

The definitive source for the detailed spectroscopic data and experimental procedures for this compound is the following publication:

-

Title: A-seco-oleane-type Triterpene Acids From Ligularia Intermedia

-

Journal: Planta Medica

-

Year: 1997

-

Volume: 63

-

Issue: 6

-

Pages: 573-574

-

DOI: 10.1055/s-2006-957773

-

PMID: 17252382

For researchers requiring the specific NMR and MS data for this compound, obtaining the full text of this publication is highly recommended.

Unveiling the Architecture of a Novel Triterpenoid: A Technical Guide to the Structure Elucidation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, a naturally occurring A-seco-oleanane type triterpenoid (B12794562). This document details the isolation of the compound from its natural source, the spectroscopic techniques employed for its characterization, and discusses its potential biological significance based on related structures.

Introduction

This compound (CAS No. 182249-69-0) is a pentacyclic triterpenoid carboxylic acid with the molecular formula C30H48O5.[1][2][3] It belongs to the class of seco-oleananes, which are characterized by the cleavage of a carbon-carbon bond in one of the rings of the oleanane (B1240867) skeleton, in this case, the A-ring. This modification can significantly influence the biological activity of the parent triterpenoid. This compound was first isolated from Ligularia intermedia.[1] The elucidation of its intricate structure was accomplished through a combination of spectroscopic methods and chemical transformations, as detailed in the primary literature by Ma, Shi, and Jia in 1997.

Isolation and Purification

The isolation of this compound from its natural source, the roots of Ligularia intermedia, involves a systematic extraction and chromatographic separation process. A generalized workflow for the isolation of triterpenoids from plant material is depicted below.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation of triterpenoids from Ligularia species, as specific details from the primary literature for the target compound were not fully available.

-

Extraction: The air-dried and powdered roots of Ligularia intermedia are exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction for triterpenoids) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Further Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to yield the pure this compound.

Structural Elucidation

The determination of the chemical structure of this compound was achieved through the application of various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Spectroscopic Data

While the specific spectral data from the original 1997 publication by Ma, Shi, and Jia were not accessible for this guide, the following tables present the expected and characteristic spectroscopic features for a compound with the proposed structure of this compound. This data is compiled based on the known spectral characteristics of similar seco-oleanane and oleanane triterpenoids.

Table 1: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl and carboxylic acid) |

| ~2930 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1640 | C=C stretching (olefinic) |

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-12 | ~5.30 | t |

| H-4 | ~3.60 | m |

| Methyl Protons | 0.70 - 1.20 | s |

| Carboxylic Acid Protons | >10.0 | br s |

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~175 |

| C-28 | ~180 |

| C-12 | ~122 |

| C-13 | ~144 |

| C-4 | ~65 |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 489.3529 |

| [M+Na]⁺ | 511.3348 |

| [M-H]⁻ | 487.3372 |

Experimental Protocol: Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet or as a thin film. This analysis identifies the presence of key functional groups such as hydroxyls, carboxylic acids, and double bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or pyridine-d₅. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of protons and carbons, and thus, for piecing together the complete molecular structure.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of oleanane and seco-oleanane triterpenoids is known to possess a range of pharmacological properties, including anti-inflammatory, and cytotoxic effects.[4][5]

Anti-Inflammatory Activity

Many oleanane-type triterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Cytotoxic Activity

Several seco-oleanane triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis (programmed cell death). This suggests that this compound could be a candidate for further investigation as a potential anticancer agent.

Conclusion

The chemical structure of this compound, a novel A-seco-oleanane triterpenoid from Ligularia intermedia, has been successfully elucidated through a combination of spectroscopic techniques. While specific biological data for this compound is limited, its structural similarity to other biologically active seco-oleanane triterpenoids suggests potential for anti-inflammatory and cytotoxic properties. Further research is warranted to fully explore the pharmacological potential of this unique natural product and to elucidate its precise mechanisms of action. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further study and potential application of this compound.

References

- 1. biocrick.com [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cytotoxicity of Triterpene Seco-Acids from Betula pubescens Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The immunotropic activity of lupane and oleanane 2,3-seco-triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid (CAS: 182249-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring A-seco-oleane-type triterpenoid (B12794562) isolated from the roots of the plant Ligularia intermedia.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties. However, a thorough review of the existing scientific literature reveals a significant gap in the understanding of its biological activity and mechanism of action. To date, no quantitative biological data, detailed experimental protocols for biological assays, or associated signaling pathways have been reported for this specific compound. This guide, therefore, focuses on the available chemical information and outlines the foundational knowledge required for future research and development efforts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control.

| Property | Value |

| CAS Number | 182249-69-0 |

| Molecular Formula | C₃₀H₄₈O₅ |

| Molecular Weight | 488.70 g/mol |

| Appearance | Powder[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |

| Structural Class | A-seco-oleane-type triterpenoid[1][2] |

| Natural Source | Roots of Ligularia intermedia[1][2][3] |

Isolation and Structure Elucidation

The definitive study on the isolation and structural characterization of this compound was published in the journal Planta Medica in 1997. The structure was elucidated using a combination of spectroscopic methods and chemical transformations.

Experimental Workflow for Isolation

While the full, detailed protocol from the original publication is not available, a generalized workflow for the isolation of triterpenoids from plant material can be inferred. This would typically involve the following steps:

Biological Activity and Therapeutic Potential: A Knowledge Gap

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of this compound. While other compounds isolated from the Ligularia genus have been investigated for cytotoxic and other pharmacological effects, no such data is available for this specific molecule.[4]

A related, yet distinct, compound, 3,4-seco-olean-18-ene-3,28-dioic acid, isolated from Phoradendron reichenbachianum, has been reported to exhibit cytotoxic activity.[5] This suggests that other seco-oleanane triterpenoids may possess interesting biological properties, highlighting the need for further investigation into the compound of interest.

The lack of biological data means there is currently no information on the potential therapeutic applications or the signaling pathways that this compound may modulate.

Future Directions and Research Opportunities

The dearth of biological information on this compound presents a clear opportunity for novel research. A logical next step would be to conduct a comprehensive screening of its biological activities.

Proposed Research Workflow

The following workflow outlines a potential research plan to elucidate the biological properties of this compound:

Conclusion

This compound is a structurally characterized natural product with, as of now, uncharted biological potential. This technical guide consolidates the existing chemical knowledge and highlights the significant opportunities for future research. The scientific community is encouraged to undertake studies to explore the pharmacological properties of this compound, which may hold promise for the development of new therapeutic agents.

References

- 1. biocrick.com [biocrick.com]

- 2. A-seco-oleane-type triterpene acids from Ligularia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phytochemical investigation and cytotoxic evaluation of the components of the medicinal plant Ligularia atroviolacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type triterpenoid (B12794562) isolated from the roots of Ligularia intermedia.[1] As with many complex natural products, understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data and outlines detailed experimental protocols for the characterization of this compound.

Chemical Profile:

| Property | Value |

| CAS Number | 182249-69-0 |

| Molecular Formula | C30H48O5 |

| Molecular Weight | 488.70 g/mol |

| Appearance | Powder |

Solubility Profile

Qualitative Solubility

This compound is reported to be soluble in a range of organic solvents.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

For enhanced solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.

Quantitative Solubility of a Structurally Related Analog: Oleanolic Acid

In the absence of specific quantitative data for the target compound, the solubility of oleanolic acid, a structurally similar pentacyclic triterpenoid, can serve as a useful reference point.

Table 2: Quantitative Solubility of Oleanolic Acid

| Solvent System | Solubility |

| Ethanol | ~5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL |

It is important to note that aqueous solutions of oleanolic acid are not recommended for storage for more than one day.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies on this compound are not extensively published, general principles for triterpenoids and data from related compounds offer valuable insights.

General Storage Recommendations

For long-term storage, the compound should be kept at -20°C and is expected to be stable for at least two years. It should be supplied as a crystalline solid. Stock solutions, particularly in DMSO, can be stored at -20°C for several months.

Stability of a Related Triterpenoid Formulation: Oleanolic Acid

A study on the physical stability of oleanolic acid formulated into cream and gel dosage forms provides insights into its robustness. The formulations were subjected to accelerated stability testing at 40±2°C and 75±5% relative humidity, as well as at room temperature (27±2°C) for six weeks. The results indicated that both the cream and gel formulations maintained their visual appearance, density, viscosity, and flow properties throughout the study period.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, as well as for evaluating its potential biological activities.

Protocol for Determining Thermodynamic Solubility

This protocol is adapted from standard methods for poorly soluble compounds and aims to determine the equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV or CAD)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Testing (Forced Degradation Study)

This protocol is based on the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) for stability testing.[2][3][4][5]

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products using PDA and/or MS data.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, studies on related seco-oleanane triterpenoids and extracts from Ligularia species suggest potential cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

A closely related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, has been identified to possess cytotoxic activity. Other seco-triterpenoids have been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, involving the cleavage of caspases-3, -8, and -9.

Anti-inflammatory Activity and Associated Signaling Pathways

Extracts from Ligularia species have demonstrated anti-inflammatory properties. The anti-inflammatory effects of triterpenoids are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It is plausible that this compound may also exert anti-inflammatory effects through the modulation of these pathways.

Conclusion

This compound is a promising natural product that warrants further investigation. This guide provides a foundational understanding of its solubility and stability based on available data and information from analogous compounds. The detailed experimental protocols offered herein are intended to empower researchers to rigorously characterize this and other novel triterpenoids, thereby facilitating their journey from discovery to potential clinical application. The exploration of its potential cytotoxic and anti-inflammatory activities, particularly through the NF-κB and MAPK signaling pathways, represents a compelling avenue for future research.

References

The Biosynthetic Pathway of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, an A-seco-oleanane type triterpenoid (B12794562) with potential pharmacological applications. Isolated from the roots of Ligularia intermedia, this natural product belongs to a class of modified triterpenoids whose biosynthesis involves intricate enzymatic transformations.[1] This document details the proposed enzymatic steps leading to its formation, presents generalized experimental protocols for its isolation and characterization, and includes a discussion on the quantitative analysis of related compounds. The information is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to 3,4-seco-Oleanane Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. The oleanane (B1240867) skeleton is a common pentacyclic triterpenoid framework found in many plant species. Seco-triterpenoids are a subclass of triterpenoids in which one of the rings of the characteristic polycyclic system has undergone cleavage. This compound is an example of an A-seco-oleanane, where the A-ring of the oleanane scaffold has been opened. Such modifications can significantly alter the biological activity of the parent triterpenoid, making them interesting targets for drug development.

Putative Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of oleanane triterpenoids and known enzymatic reactions for ring cleavage, a putative pathway can be proposed. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through the key intermediate, oleanolic acid.

The initial steps of the pathway are well-established in the biosynthesis of numerous oleanane triterpenoids:[2][3][4]

-

Cyclization of 2,3-Oxidosqualene: The biosynthesis is initiated by the cyclization of the linear precursor, 2,3-oxidosqualene, catalyzed by β-amyrin synthase (bAS) to form the pentacyclic oleanane scaffold of β-amyrin.

-

Oxidation to Oleanolic Acid: The methyl group at C-28 of β-amyrin is sequentially oxidized to a carboxylic acid by a cytochrome P450 monooxygenase, typically from the CYP716A subfamily, to yield oleanolic acid.[2][4]

The subsequent steps leading to the A-ring cleavage are hypothesized to involve a series of oxidative modifications:

-

Oxidation of C-3: The hydroxyl group at C-3 of oleanolic acid is likely oxidized to a ketone, forming 3-oxo-oleanolic acid. This reaction is commonly catalyzed by a dehydrogenase.

-

Baeyer-Villiger Oxidation: The key A-ring cleavage step is proposed to be a Baeyer-Villiger oxidation of the 3-keto group. This reaction, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), would insert an oxygen atom between C-3 and C-4, forming a lactone intermediate.[1][5][6][7][8]

-

Hydrolysis and Further Oxidation: The lactone is then hydrolyzed to open the A-ring, yielding a carboxylic acid at C-3 and a hydroxyl group at C-4. Subsequent oxidation of the newly formed hydroxyl group could lead to the final di-acid structure of this compound.

Experimental Protocols

The following sections outline generalized protocols for the extraction, isolation, and characterization of this compound from its natural source, Ligularia intermedia. These protocols are based on standard phytochemical methods for triterpenoid isolation.[9][10]

Extraction

-

Plant Material Preparation: Air-dry the roots of Ligularia intermedia at room temperature and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica (B1680970) gel.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.

-

Purification: Combine fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Characterization

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carboxylic acids.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

Quantitative Data

There is currently a lack of specific quantitative data on the yield of this compound from Ligularia intermedia. However, studies on other plants have reported the quantification of total triterpenoids and oleanolic acid, which can provide a general reference for expected yields of similar compounds.

| Plant Source | Compound(s) Quantified | Method | Reported Yield | Reference |

| Bauhinia holophylla | Total Triterpenes | Spectrophotometry | 132.36 ± 20.36 mg/g of dry extract | [11] |

| Maytenus ilicifolia | Total Triterpenes | Spectrophotometry | 53.91 ± 2.6 mg/g of dry extract | [11] |

| Chenopodium quinoa (industrial residue) | Oleanolic Acid | Chromatographic analysis | 1.4% of the residue |

Table 1: Examples of Quantitative Analysis of Triterpenoids in Plant Materials.

A validated spectrophotometric method for the quantification of total triterpenes in plant matrices has been developed, which could be adapted for estimating the total triterpenoid content in Ligularia intermedia extracts.[11] For precise quantification of the target compound, a validated HPLC method with a pure standard would be required.

Conclusion

This technical guide has outlined the current understanding of the biosynthetic pathway of this compound, presenting a putative route involving the key intermediate oleanolic acid and a proposed A-ring cleavage via a Baeyer-Villiger oxidation. While the specific enzymes responsible for the latter steps remain to be identified, this proposed pathway provides a solid foundation for future research in this area. The provided experimental protocols offer a practical starting point for the isolation and characterization of this and other related seco-oleanane triterpenoids. Further investigation into the quantitative analysis and biological activities of this compound is warranted to fully explore its potential in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. research.unipd.it [research.unipd.it]

- 8. Discovery and Characterization of a Baeyer-Villiger Monooxygenase Using Sequence Similarity Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the seco-oleanane class. Isolated from medicinal plants such as Ligularia intermedia, this compound has drawn interest within the scientific community for its potential pharmacological activities. Triterpenoids, as a class, are well-documented for their diverse biological effects, including cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive analysis of the currently available data on the biological activities of this compound and structurally related compounds, offering insights for future research and drug development endeavors.

Quantitative Biological Activity Data

The biological activity of this compound and a closely related seco-oleanane triterpenoid is summarized in the table below. The data highlights potential cytotoxic and anti-inflammatory effects.

| Compound | Biological Activity | Cell Line / Assay | IC50 Value | Reference |

| This compound | Cytotoxicity | KB (human oral cancer) | 93.65 ± 5.63 µg/mL | [1] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Anti-inflammatory (IL-12 p40 inhibition) | LPS-stimulated bone marrow-derived dendritic cells | > 10 µM | [2] |

| Anti-inflammatory (IL-6 inhibition) | LPS-stimulated bone marrow-derived dendritic cells | > 10 µM | [2] | |

| Anti-inflammatory (TNF-α inhibition) | LPS-stimulated bone marrow-derived dendritic cells | 20.0 µM | [2] |

Potential Biological Activities and Underlying Mechanisms

Based on the available data for this compound and its structural analogs, the following biological activities are of primary interest for further investigation.

Cytotoxic Activity

The compound has demonstrated weak cytotoxic activity against the KB human oral cancer cell line.[1] While the observed IC50 value of 93.65 ± 5.63 µg/mL indicates modest potency, it establishes a baseline for potential anticancer effects. The mechanism of this cytotoxicity has not yet been elucidated and warrants further investigation. It is plausible that, like other triterpenoids, it may induce apoptosis or cell cycle arrest in cancer cells.

Anti-inflammatory Activity

While direct anti-inflammatory data for this compound is not yet available, a structurally similar compound, 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid, has been shown to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[2] This suggests that the seco-oleanane scaffold may possess inherent anti-inflammatory properties. A common mechanism for the anti-inflammatory action of triterpenoids is the modulation of the NF-κB signaling pathway.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β. Many triterpenoids exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Antiviral Activity

While no direct antiviral studies have been conducted on this compound, the broader class of triterpenoids, including oleanolic acid derivatives, has shown promise as antiviral agents. Further research is warranted to explore the potential of this specific seco-oleanane against a range of viruses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further exploration of the biological activities of this compound.

Cytotoxicity Assay against KB Cell Line

This protocol outlines a general procedure for determining the cytotoxic activity of a compound against the KB human oral cancer cell line using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

KB (human oral cancer) cell line

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed KB cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (cells only, cells with LPS, cells with compound only).

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use).

-

Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at approximately 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Antiviral Assay: Plaque Reduction Assay

This protocol provides a general framework for evaluating the antiviral activity of a compound using a plaque reduction assay, which is a standard method for quantifying the inhibition of viral replication.

Materials:

-

Susceptible host cell line

-

Specific virus

-

Complete culture medium

-

Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

-

This compound

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with different concentrations of the test compound for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value, the concentration that reduces the number of plaques by 50%, can then be determined.

Conclusion and Future Directions

The available evidence suggests that this compound possesses weak cytotoxic activity and, based on a structurally related compound, may have potential as an anti-inflammatory agent. However, the current body of research on this specific molecule is limited.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and exploring its anti-inflammatory and antiviral activities in more detail.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activities, including its effects on key signaling pathways such as NF-κB.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its activity and to potentially develop more potent derivatives.

A thorough investigation of these areas will be essential to fully understand the therapeutic potential of this compound and to determine its viability as a lead compound for drug development.

References

- 1. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Relationship and Biological Significance of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid to Oleanolic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid, a ubiquitous pentacyclic triterpenoid (B12794562), serves as a foundational scaffold for a diverse array of natural and synthetic derivatives with significant therapeutic potential. Among these are the seco-oleananes, a class of compounds characterized by the cleavage of one of the rings of the pentacyclic structure. This technical guide provides an in-depth analysis of the relationship between oleanolic acid and a specific A-ring seco-derivative, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid. This document will delineate their structural relationship, present available physicochemical and biological data, and outline experimental approaches for their study. While direct comparative biological data for this compound is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides a framework for future research and drug development endeavors.

Introduction: Oleanolic Acid as a Privileged Scaffold

Oleanolic acid is a naturally occurring pentacyclic triterpenoid of the β-amyrin class, widely distributed throughout the plant kingdom. It has been the subject of extensive research due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects. Its robust chemical structure provides a versatile template for medicinal chemists to generate novel derivatives with enhanced potency and improved pharmacokinetic profiles.

The Seco-Oleanane Derivative: this compound

2.1. Structural Relationship

This compound is a naturally occurring A-ring seco-oleanane. The term "seco" signifies the cleavage of a carbon-carbon bond within the ring system of the parent oleanane (B1240867) skeleton. In this specific derivative, the bond between carbon atoms 3 and 4 of the A-ring has been cleaved, resulting in a more flexible acyclic portion of the molecule. This structural modification introduces a hydroxyl group at C-4 and transforms the C-3 position into a carboxylic acid. The rest of the pentacyclic structure, including the characteristic double bond at C-12 and the carboxylic acid at C-28, remains intact.

The structural relationship between oleanolic acid and its seco-derivative can be visualized as a formal oxidative cleavage of the A-ring. This transformation significantly alters the three-dimensional shape, polarity, and chemical reactivity of the molecule, which in turn is expected to influence its biological activity.

Caption: Structural relationship between oleanolic acid and its seco-derivative.

2.2. Physicochemical Properties

A comparative summary of the key physicochemical properties of oleanolic acid and what is known about this compound is presented in Table 1.

| Property | Oleanolic Acid | This compound |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₅ |

| Molecular Weight | 456.7 g/mol | 488.7 g/mol |

| Structure Type | Pentacyclic Triterpenoid (Oleanane) | A-Ring Seco-Oleanane Triterpenoid |

| Key Functional Groups | 3β-hydroxyl, 28-carboxylic acid, 12-ene | 3-carboxylic acid, 4-hydroxyl, 28-carboxylic acid, 12-ene |

| Natural Source | Widely distributed in plants (e.g., Olea europaea) | Ligularia intermedia[1] |

Spectroscopic Data for Structural Elucidation

Table 2: Comparative ¹³C NMR Data (in ppm)

| Carbon | Oleanolic Acid (in C₅D₅N) | This compound |

| 3 | 79.4 | Data not available |

| 4 | 39.1 | Data not available |

| 12 | 122.5 | Data not available |

| 13 | 144.9 | Data not available |

| 28 | 180.1 | Data not available |

Note: The ¹³C NMR data for oleanolic acid can vary slightly depending on the solvent used.

Biological Activity and Therapeutic Potential

4.1. Oleanolic Acid

Oleanolic acid has been extensively studied and has demonstrated a wide range of biological activities, as summarized in Table 3.

Table 3: Reported Biological Activities of Oleanolic Acid

| Activity | IC₅₀ / Effective Concentration | Cell Line / Model |

| Cytotoxicity | ~40 µg/mL | HCT-116 (Colon Cancer)[2] |

| Anti-inflammatory | Inhibition of iNOS and COX-2 | Macrophages |

| Hepatoprotective | Protective against liver injury | Animal models |

| Antiviral | EC₅₀ = 6.8 µg/mL | HSV-1[3] |

4.2. This compound and Other Seco-Triterpenoids

Direct biological activity data for this compound is not extensively reported in the available literature. However, studies on other seco-triterpenoids suggest that the opening of the ring structure can lead to potent and sometimes novel biological activities. For instance, various seco-triterpenoids have demonstrated significant anti-inflammatory and cytotoxic effects.[4]

-

Anti-inflammatory Activity: Seco-triterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. The mechanism is often attributed to the modulation of inflammatory signaling pathways.

-

Cytotoxic Activity: The structural modifications in seco-triterpenoids can enhance their cytotoxicity against various cancer cell lines compared to their parent triterpenoids.

Experimental Protocols

5.1. Isolation of this compound

While the full experimental details from the original 1997 publication are not accessible, a general protocol for the isolation of seco-triterpenoids from plant material can be outlined. This typically involves extraction with organic solvents of increasing polarity, followed by chromatographic separation.

Caption: General workflow for the isolation of seco-triterpenoids.

5.2. Synthesis of Seco-Oleanane Derivatives from Oleanolic Acid

The chemical synthesis of 3,4-seco-oleanane derivatives from oleanolic acid would likely involve a multi-step process. A plausible synthetic route could involve the oxidative cleavage of the A-ring.

Caption: Plausible synthetic pathway from oleanolic acid to its seco-derivative.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of seco-triterpenoids are likely mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, potential mechanisms include:

-

Inhibition of Pro-inflammatory Enzymes: Seco-triterpenoids may directly inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.

-

Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some seco-triterpenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Potential mechanism of anti-inflammatory action of seco-triterpenoids.

Conclusion and Future Perspectives

This compound represents an intriguing structural modification of the well-known therapeutic agent, oleanolic acid. The cleavage of the A-ring introduces significant changes to its chemical properties, which are anticipated to translate into a distinct biological activity profile. While current research on this specific compound is limited, the known activities of other seco-triterpenoids suggest that it holds promise as a potential anti-inflammatory or cytotoxic agent.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Total Synthesis: Development of an efficient synthetic route from oleanolic acid would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of further derivatives.

-

Comparative Biological Screening: Direct, head-to-head comparisons of the biological activities of this compound and oleanolic acid are crucial to understand the impact of the A-ring cleavage.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this seco-oleanane will be essential for its development as a therapeutic agent.

The exploration of seco-oleananes derived from oleanolic acid represents a promising avenue for the discovery of novel drug candidates with improved efficacy and unique mechanisms of action. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-depth Technical Guide on the Core Properties of the 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid Seco-Triterpenoid Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a vast and structurally diverse class of natural products that have garnered significant attention in medicinal chemistry and drug development due to their wide array of biological activities. Among these, the oleanane-type triterpenoids and their seco-derivatives represent a particularly promising scaffold for the development of novel therapeutic agents. This technical guide focuses on the core properties of the seco-triterpenoid class, with a specific emphasis on compounds structurally related to 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid .

This compound is a naturally occurring A-seco-oleanolic triterpene that has been isolated from the roots of Ligularia intermedia. While in-depth biological data on this specific molecule is limited in publicly available literature, the broader class of seco-oleanane triterpenoids has been the subject of numerous studies. This guide will, therefore, present the known information on this compound and supplement it with data from structurally similar seco-oleanane and oleanane (B1240867) triterpenoids to provide a comprehensive overview of the potential properties and applications of this compound class. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental structure of this class of compounds is the pentacyclic oleanane skeleton, which has undergone cleavage of the A-ring between carbons 3 and 4, leading to the "seco" designation. This structural modification imparts unique conformational flexibility and alters the physicochemical properties compared to their parent oleanane triterpenoids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₅ | Calculated |

| Molecular Weight | 488.7 g/mol | Calculated |

| CAS Number | 182249-69-0 | BioCrick |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | BioCrick |

Biological Activities and Quantitative Data

The seco-oleanane triterpenoid (B12794562) class has demonstrated a range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominently studied. The opening of the A-ring can influence the interaction of these molecules with biological targets, potentially leading to enhanced potency or novel mechanisms of action compared to their non-seco counterparts.

Cytotoxic Activity

Many oleanane and seco-oleanane triterpenoids exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through intrinsic and extrinsic pathways.

Table 2: Cytotoxic Activity of Representative Oleanane and Seco-Oleanane Triterpenoids

| Compound/Extract | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | IL-12 p40 production | 3.3 | [1] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | IL-6 production | 6.2 | [1] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | Bone marrow-derived dendritic cells | TNF-α production | 8.8 | [1] |

| Oleanolic Acid Derivative (Compound 17) | PC3 (Prostate Cancer) | MTT | 0.39 | [2] |

| Oleanolic Acid Derivative (Compound 28) | A549 (Lung Cancer) | MTT | 0.22 | [2] |

| Monodesmosidic saponin (B1150181) 4 (Oleanane-type) | HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 6.42 | |

| Monodesmosidic saponin 4 (Oleanane-type) | U87MG (Glioblastoma) | Cytotoxicity | 18.16 | |

| Soyasapogenol A (Oleanane aglycone) | Hep-G2 (Hepatocellular Carcinoma) | Growth inhibition | ~110 (0.05 mg/mL) | [3] |

| Soyasapogenol B (Oleanane aglycone) | Hep-G2 (Hepatocellular Carcinoma) | Growth inhibition | ~287 (0.13 mg/mL) | [3] |

Note: Data for seco-oleanane triterpenoids are limited; therefore, data for related oleanane derivatives are included for a broader perspective.

Anti-inflammatory Activity

Seco-oleanane triterpenoids, along with their parent compounds, have been shown to possess significant anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

Table 3: Anti-inflammatory Activity of Representative Oleanane and Seco-Oleanane Triterpenoids

| Compound/Extract | Assay | Cell Line | IC₅₀ (µM) | Reference |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | IL-12 p40 production | Bone marrow-derived dendritic cells | 3.3 | [1] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | IL-6 production | Bone marrow-derived dendritic cells | 6.2 | [1] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | TNF-α production | Bone marrow-derived dendritic cells | 8.8 | [1] |

| Pygmaeocin B (Rearranged abietane) | Nitric Oxide Production | RAW 264.7 Macrophages | 0.033 (µg/mL) | [4] |

| 3,4-seco-lanostan-7,9(11)-diene type triterpenes | Nitric Oxide Production | RAW 264.7 Macrophages | Significant Inhibition | [5] |

Key Signaling Pathways

The biological effects of seco-oleanane triterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many triterpenoids, including oleanane derivatives, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by seco-oleanane triterpenoids.

Apoptosis Induction Pathway

The cytotoxic effects of many seco-oleanane triterpenoids are attributed to their ability to induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-oleanane type triterpenoid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The unique structural feature of 3,4-seco-oleananes, characterized by the cleavage of the A-ring of the oleanane (B1240867) skeleton, presents a compelling area for investigation into their structure-activity relationships and therapeutic potential. This technical guide provides a detailed review of the available literature on this compound, with a particular focus on its isolation, structural elucidation, and the biological activities of closely related analogues.

Isolation and Structural Elucidation

This compound was first isolated from the roots of Ligularia intermedia, a plant belonging to the Asteraceae family.[1] The structure of this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, and through chemical transformations.[1]

A closely related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, was isolated from the aerial parts of Phoradendron reichenbachianum (mistletoe).[2] Its structure was also elucidated using spectroscopic techniques.[2]

Biological Activity

While specific biological activity data for this compound is not extensively reported in the currently available literature, studies on analogous seco-oleanane triterpenoids provide valuable insights into its potential therapeutic properties. A significant biological activity reported for a closely related compound, 3,4-seco-olean-18-ene-3,28-dioic acid, is its cytotoxic effect against cancer cell lines.

Cytotoxic Activity of 3,4-seco-olean-18-ene-3,28-dioic acid

Research has demonstrated that 3,4-seco-olean-18-ene-3,28-dioic acid exhibits cytotoxic activity. The following table summarizes the quantitative data from these studies.

| Compound | Cell Line | Activity | IC50 (µg/mL) |

| 3,4-seco-olean-18-ene-3,28-dioic acid | Human cervical carcinoma (HeLa) | Cytotoxic | Not specified |

| 3,4-seco-olean-18-ene-3,28-dioic acid | Human laryngeal carcinoma (Hep-2) | Cytotoxic | Not specified |

| 3,4-seco-olean-18-ene-3,28-dioic acid | Human nasopharyngeal carcinoma (KB) | Cytotoxic | Not specified |

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the literature regarding the cytotoxic activity of 3,4-seco-olean-18-ene-3,28-dioic acid.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of 3,4-seco-olean-18-ene-3,28-dioic acid against various human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (HeLa, Hep-2, and KB) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: 3,4-seco-olean-18-ene-3,28-dioic acid was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial dilutions were then made with the culture medium to achieve the desired final concentrations.

-

Cell Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of the test compound. A control group was treated with medium containing the same concentration of DMSO.

-

MTT Assay: After 72 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which 3,4-seco-oleanane triterpenoids exert their cytotoxic effects have not been fully elucidated for the specific compounds discussed. However, based on the known mechanisms of other cytotoxic triterpenoids, several pathways can be hypothesized to be involved. The following diagram illustrates a potential experimental workflow for investigating the cytotoxic mechanism of action.

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of seco-oleanane triterpenoids, focusing on the induction of apoptosis.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, natural product. While direct evidence of its biological activity is limited, the demonstrated cytotoxic effects of its close analogue, 3,4-seco-olean-18-ene-3,28-dioic acid, strongly suggest that this class of compounds warrants further investigation as potential anti-cancer agents.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, anti-viral, and other biological activities of this compound against a wide range of cell lines and disease models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these seco-oleanane triterpenoids exert their effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to identify the key structural features responsible for their biological activity, which could guide the development of more potent and selective therapeutic agents.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of 3,4-seco-oleanane triterpenoids. The preliminary findings on related compounds are promising and highlight the need for more in-depth studies on this compound to fully understand its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the biological activities of the natural product 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid . This seco-triterpenoid, isolated from plants such as Ligularia intermedia, belongs to a class of compounds known for their potential therapeutic properties, including anti-inflammatory and cytotoxic effects. The following protocols and data serve as a guide for the preliminary screening and characterization of this compound.

Overview of Potential Biological Activities

Oleanane-type triterpenoids and their seco-derivatives have demonstrated a range of biological activities.[1][2] For this compound, the primary activities of interest for in vitro investigation are its cytotoxic effects against cancer cell lines and its anti-inflammatory properties. The protocols detailed below are standard methods to assess these activities.

Data Presentation: In Vitro Bioactivity of Related Seco-Triterpenoids

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the reported bioactivities of structurally related seco-oleanane and other triterpenoid (B12794562) compounds to provide a comparative context for experimental design and data interpretation.

Table 1: Cytotoxicity of Seco-Triterpenoids against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 3,4-seco-olean-12-ene-3,30-dioic acid | A549 (Lung Carcinoma) | Not Specified | 53.78 µg/mL | [3] |

| Azepano-glycyrrhetol-diene | A2780 (Ovarian Cancer) | SRB Assay | 3.93 µM | [4] |

| Azepanoallobetulinic acid amide | FaDu (Pharynx Carcinoma) | SRB Assay | 0.88 µM | [4] |

| 3,4-seco-urs-4(23),20(30)-dien-3-oic acid | A375 (Melanoma) | MTT Assay | ~101-111 µM | [5][6] |

| 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid | AGS (Gastric Adenocarcinoma) | MTT Assay | >50 µM | [6] |

| 3,4-seco-olean-4(24)-en-19-oxo-3-oic acid | DLD-1 (Colorectal Adenocarcinoma) | MTT Assay | ~40 µM | [6] |

Table 2: Anti-inflammatory Activity of Oleanane-Type Triterpenoids

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Methyl 2-carboxy-3,12-dioxooleana-1,9-dien-28-oate | Mouse Macrophages | Griess Assay | Nitric Oxide Production | 0.8 nM | [7] |

| Araloside A methyl ester | HepG2 | NF-κB Luciferase Reporter Assay | NF-κB Activation | 6.3 µM | [8] |